molecular formula C7H9FN2O B13921009 5-Amino-3-fluoro-2-pyridineethanol

5-Amino-3-fluoro-2-pyridineethanol

Cat. No.: B13921009
M. Wt: 156.16 g/mol
InChI Key: ASAGNAIYFAAFRD-UHFFFAOYSA-N
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Description

5-Amino-3-fluoro-2-pyridineethanol is a fluorinated aminopyridine derivative presented as a high-purity building block for medicinal chemistry and drug discovery research. This compound features a pyridine core substituted with an amino group, a fluorine atom, and an ethanol side chain, making it a versatile intermediate for the regioselective synthesis of more complex, functionalized pyridines . The primary research value of this compound lies in its potential as a precursor for developing new antimicrobial agents. Nitrogen-containing heterocycles like pyridine and pyridazine are of significant interest in medicinal chemistry due to their broad spectrum of biological activities . Specifically, 2-aminonicotinic acid derivatives and related structures have demonstrated strong inhibitory effects against Gram-positive bacteria, such as Bacillus subtilis , with some compounds showing activity comparable to reference drugs like ampicillin . The structure of 5-Amino-3-fluoro-2-pyridineethanol suggests its applicability in constructing novel pyrido[2,3-d]pyrimidine systems or other fused heterocycles, which are valuable scaffolds for probing new biological targets and overcoming antimicrobial resistance . Application Notes: This reagent is designed for use in synthetic organic chemistry, particularly in the construction of nitrogen heterocycles and for late-stage functionalization projects in pharmaceutical development . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

2-(5-amino-3-fluoropyridin-2-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-6-3-5(9)4-10-7(6)1-2-11/h3-4,11H,1-2,9H2

InChI Key

ASAGNAIYFAAFRD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)CCO)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution and Amination of Fluoropyridines

A key step in the preparation involves nucleophilic aromatic substitution of fluorinated pyridine derivatives with ammonia or amines to introduce the amino group. For example, a patent (CN105669539A) describes the preparation of 2-amino-3-fluoropyridine starting from 2,3-difluoro-5-chloropyridine via ammonification under high pressure and elevated temperature (120–140°C) in an autoclave, followed by reduction to yield the amino-fluoropyridine intermediate with high yield (~85%).

Reaction conditions summary:

Starting Material Reagent Conditions Yield (%) Notes
2,3-Difluoro-5-chloropyridine Ammonia (aq) 120–140°C, 20–24 h, sealed autoclave 84–85 Ammonification and reduction; simple operation; scalable

This method is notable for its simplicity, use of inexpensive reagents, and suitability for large-scale synthesis.

Fluorination via Blaz-Schiemann Reaction and Subsequent Functional Group Transformations

Another approach involves the fluorination of aminopyridine derivatives using an improved Blaz-Schiemann reaction. For instance, starting from 2-hydroxyl-5-nitro-6-picoline or 2-hydroxyl-3-nitro-4-methylpyridine, bromination and fluorination steps are performed to introduce fluorine atoms selectively, followed by catalytic hydrogenation (Raney nickel under hydrogen pressure) to reduce nitro groups to amino groups.

Stepwise synthesis outline:

Step Reaction Conditions Yield (%) Product Description
Bromination and fluorination Addition of tribromo oxygen phosphorus in acetonitrile, 110–130°C, 3 h 90–93 2-bromo-6-methyl-5-nitropyridine or 2-bromo-3-nitro-4-methylpyridine
Catalytic hydrogenation Raney nickel, H2 pressure (~40 psi), room temperature, 5 h 90–92 Corresponding 2-bromo-5-amino or 2-hydroxy-3-amino derivatives

This method allows for selective introduction of fluorine and amino groups, useful for preparing fluoropyridine intermediates with functionalized side chains.

Late-Stage Functionalization of Pyridineethanol Derivatives

A modern and efficient synthetic route involves late-stage fluorination of acetylated 2-pyridineethanol derivatives followed by nucleophilic substitution with aqueous methylamine to introduce the amino group and simultaneously deprotect the acetyl group revealing the free ethanol moiety. This method achieves high yields (up to 64% overall) with fewer steps and isolations compared to traditional routes.

Key features:

  • Fluorination of acetylated 2-pyridineethanol proceeds with 88% yield.
  • Subsequent treatment with aqueous methylamine in DMSO replaces fluorine with amino group and removes acetyl protection.
  • Overall synthesis is shortened to 2–3 steps with improved yields and reduced reaction time (<18 h total).

This approach is advantageous for synthesizing 5-amino-3-fluoro-2-pyridineethanol analogs with high efficiency and purity.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reaction Type Yield (%) Advantages Limitations
Ammonification of difluorochloropyridine 2,3-Difluoro-5-chloropyridine Ammonia substitution ~85 Simple, scalable, cost-effective Requires high pressure and temp
Bromination/Fluorination + Hydrogenation Hydroxyl-nitro-picoline derivatives Blaz-Schiemann fluorination, catalytic reduction 90+ High selectivity, versatile Multi-step, specialized reagents
Late-stage fluorination + amination Acetylated 2-pyridineethanol Fluorination, nucleophilic substitution 64 (overall) Fewer steps, high purity, rapid Requires stoichiometric silver

In-Depth Research Findings and Notes

  • The ammonification method using 2,3-difluoro-5-chloropyridine is notable for its high total yield (up to 77.5% overall in patent claims) and operational simplicity, making it suitable for industrial scale.

  • The improved Blaz-Schiemann fluorination allows selective fluorination on pyridine rings bearing amino or hydroxyl groups, facilitating the synthesis of complex fluoropyridine intermediates, which can be further transformed into amino-fluoro derivatives.

  • Late-stage functionalization strategies employing nucleophilic aromatic substitution on fluorinated pyridines reduce the number of synthetic steps and improve overall yield and efficiency, as demonstrated in recent academic research.

  • Reaction conditions such as solvent choice (e.g., methanol vs. tetrahydrofuran) critically influence selectivity in nucleophilic substitution steps, preventing undesired side reactions such as fluoride displacement.

Summary Table of Key Preparation Parameters

Parameter Ammonification Blaz-Schiemann Fluorination Late-Stage Functionalization
Temperature 120–140°C 110–130°C Ambient to mild heating
Pressure Autoclave, sealed Atmospheric Atmospheric
Reaction Time 20–24 h 3 h (fluorination), 5 h (hydrogenation) <18 h total
Reagents Ammonia aqueous solution Tribromo oxygen phosphorus, Raney nickel Stoichiometric silver, methylamine
Yield ~85% >90% (each step) 64% overall
Scalability High Moderate Moderate

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-fluoropyridin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(5-amino-3-fluoropyridin-2-yl)ethanal or 2-(5-amino-3-fluoropyridin-2-yl)ethanoic acid.

    Reduction: Formation of 2-(5-amino-3-fluoropyridin-2-yl)ethanamine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-amino-3-fluoropyridin-2-yl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the development of fluorescent probes and bioactive compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-fluoropyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Comparison with Thiophene-Based Methanone Derivatives ()

The compounds 7a and 7b from are methanone derivatives synthesized via cyclocondensation reactions involving thiophene and pyrazole moieties. Key differences include:

Property 5-Amino-3-fluoro-2-pyridineethanol Compound 7a/7b (Thiophene Derivatives)
Core Structure Pyridine ring with ethanol substituent Thiophene-pyrazole fused system
Functional Groups -NH₂, -OH, -F -CN, -COOR, -S (varies by substituent)
Synthetic Route Likely involves halogenation and reduction (not detailed in evidence) Cyclocondensation with malononitrile/ethyl cyanoacetate in 1,4-dioxane
Potential Applications Kinase inhibitors, antimicrobials Anticancer agents (common for thiophenes)

The pyridineethanol structure offers a more polar scaffold compared to the sulfur-containing thiophene derivatives, which may influence solubility and target binding.

2.2. Comparison with Phenolic Derivatives ()

The compound 5-Amino-2-(3-ethyl-2,2-dimethylpentan-3-yl)-4-fluoro-phenol (CAS: 873055-52-8) is a fluorinated phenol derivative with a bulky alkyl substituent. Key contrasts include:

Property 5-Amino-3-fluoro-2-pyridineethanol 5-Amino-4-fluoro-phenol Derivative
Aromatic System Pyridine (basic nitrogen ring) Phenol (acidic hydroxyl group)
Substituent Bulk Moderate (ethanol chain) High (3-ethyl-2,2-dimethylpentan-3-yl)
Acid-Base Properties Basic (pyridine nitrogen) Acidic (phenolic -OH, pKa ~10)
Synthetic Complexity Likely simpler due to linear substituents Requires multi-step alkylation for bulky groups

The pyridineethanol’s basic nitrogen may enhance solubility in acidic environments, whereas the phenolic derivative’s bulky substituent could improve membrane permeability.

Research Findings and Limitations

  • Biological Activity : Fluorinated pyridines are often explored for CNS-targeting drugs, whereas thiophenes () are prioritized in anticancer research.
  • Data Gaps: No direct pharmacological or physicochemical data for 5-Amino-3-fluoro-2-pyridineethanol are available in the provided evidence, necessitating further experimental studies.

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